molecular formula C15H14FNO4S B5217707 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B5217707
M. Wt: 323.3 g/mol
InChI Key: ICVHWQJWRQUSHS-UHFFFAOYSA-N
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Description

3-Fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is a fluorinated benzoic acid derivative featuring a methyl-substituted sulfonamide group at the 2-position of the aromatic ring. The compound’s structure integrates a trifunctional design:

  • Benzoic acid core: Provides a carboxylic acid group for hydrogen bonding and solubility modulation.
  • 4-Methylphenyl and fluorine substituents: Influence lipophilicity, electronic properties, and steric interactions.

This structural combination positions the compound as a candidate for therapeutic applications, particularly in anti-inflammatory or anticancer drug development.

Properties

IUPAC Name

3-fluoro-2-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-10-6-8-11(9-7-10)22(20,21)17(2)14-12(15(18)19)4-3-5-13(14)16/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVHWQJWRQUSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules

Biology: In biological research, 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid can be used as a probe to study enzyme activities and metabolic pathways.

Medicine: The compound has shown potential in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.

Industry: Its applications extend to the manufacturing of specialty chemicals and advanced materials, where its properties can be leveraged for innovative solutions.

Mechanism of Action

The mechanism by which 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid exerts its effects depends on its molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would vary based on the context of its application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its specific substituents. Below is a comparative table of structurally related compounds:

Compound Name Molecular Formula Key Structural Differences Biological Activity Reference
3-Fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid (Target) C₁₆H₁₆FNO₄S Fluorine at C3, methyl sulfonamide at C2, 4-methylphenyl group Potential anti-inflammatory/anticancer
5-Fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid C₁₆H₁₅FNO₄S Fluorine at C5; ethenyl linker instead of methyl group Hypoglycemic activity
4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid C₁₄H₁₃NO₄S Lacks fluorine and methyl group on sulfonamide; simpler structure Reduced enzyme inhibition potency
2-{[(4-Fluoro-3-methylphenyl)sulfonyl]amino}benzoic acid C₁₄H₁₂FNO₄S Fluorine at C4 on phenyl ring; methyl at C3 instead of C4 Altered receptor selectivity
4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid C₁₅H₁₂ClFNO₄S Chlorine and fluorine on phenyl ring; methylene linker to benzoic acid Enhanced enzyme inhibition

Impact of Substituents on Properties

  • Fluorine Position: The target’s fluorine at C3 (vs.
  • Methyl Group on Sulfonamide : The methyl group enhances lipophilicity (logP ~2.8 estimated), favoring membrane permeability compared to unmethylated analogues (logP ~1.9) .
  • 4-Methylphenyl vs. Halogenated Phenyl : The 4-methylphenyl group provides moderate electron-donating effects, contrasting with chloro/fluoro substituents in analogues that increase electrophilicity and reactivity .

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